Home > Products > Screening Compounds P111730 > 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one
2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one - 900640-66-6

2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-1725883
CAS Number: 900640-66-6
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-2-methyl-quinazolin-4(3H)-one

    Compound Description: 3-Amino-2-methyl-quinazolin-4(3H)-one serves as a fundamental building block for synthesizing various quinazolinone derivatives. It is recognized as a "privileged" pharmacophore in drug development due to its presence in compounds exhibiting anticancer and antimicrobial properties. [] This compound itself has also demonstrated photo-activity against plasmid DNA under UVB irradiation. []

2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3 m)

    Compound Description: 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a potent antimicrobial agent in a study focusing on arylidene-based quinazolin-4(3H)-one motifs. [] It exhibited significant activity against both bacteria (Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger, and Rhizopus nigricans). []

3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

    Compound Description: Research focused on optimizing the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one compared conventional heating methods with microwave irradiation. [] The study highlighted the efficiency of microwave irradiation in achieving higher yields and significantly reducing reaction times. []

2-(4-hydroxybenzyl)quinazolin-4(3H)-one

    Compound Description: This compound is a naturally occurring product. []

2‐(3‐methyl‐5‐oxo‐4, 5‐dihydro‐1H‐pyrazol‐1‐yl) quinazolin‐4(3H)‐one derivatives

    Compound Description: This series of compounds represents a novel approach for synthesizing substituted quinazoline-pyrazole derivatives. [] The study utilized a mild and cost-effective polyphosphoric acid catalyst, achieving high yields through a multi-component reaction. []

Overview

2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. This compound features a dihydroquinazolinone core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The synthesis and study of this compound are of significant interest in medicinal chemistry due to its potential applications in drug development.

Source and Classification

This compound can be classified as a dihydroquinazolinone, a subclass of quinazolines. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their biological activities, including their roles as enzyme inhibitors and their potential as therapeutic agents against various diseases. The specific structure of 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one suggests that it may exhibit unique interactions due to the presence of the isopropylamine moiety, which could influence its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one can be achieved through several methods. One notable approach involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones in the presence of catalytic systems such as graphene oxide nanosheets in aqueous media. This method allows for the selective formation of the desired quinazolinone structure while minimizing by-products.

Technical Details

  1. Reagents: Typical reagents include anthranilic acid, aldehydes or ketones, and graphene oxide as a catalyst.
  2. Conditions: The reactions are usually conducted at room temperature or slightly elevated temperatures (e.g., 60 °C) in an aqueous medium.
  3. Characterization: The synthesized compounds are characterized using techniques such as 1^{1}H NMR, 13^{13}C NMR, and FT-IR spectroscopy to confirm their structures and purity .
Molecular Structure Analysis

Data

Key data points include:

  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 202.25 g/mol
  • Melting Point: Specific melting points can vary based on synthesis methods but are typically around 177–178 °C .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolinones:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding carboxylic acids.
  2. Oxidation/Reduction: It can be oxidized to form more complex quinazoline derivatives or reduced to yield tetrahydro derivatives.
  3. Substitution Reactions: The nitrogen atom in the quinazolinone ring can participate in nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

The reactions are often monitored using thin-layer chromatography (TLC), and products are purified through crystallization from solvents like ethanol or diethyl ether.

Mechanism of Action

The mechanism of action for compounds like 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one often involves interaction with biological targets such as enzymes or receptors. For example:

  • Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
  • Antiproliferative Activity: Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation under certain conditions .
Applications

2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one has several potential scientific applications:

  1. Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  2. Biological Research: Used as a tool compound in studying enzyme mechanisms and cellular pathways.
  3. Combinatorial Chemistry: Its synthesis can be adapted for high-throughput screening to discover new bioactive compounds .

This compound exemplifies the significance of dihydroquinazolinones in medicinal chemistry and highlights ongoing efforts to explore their therapeutic potential.

Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Pharmacophores

The medicinal exploration of quinazolinones began with natural alkaloids like vasicine (peganine) and evolved through strategic synthetic innovations:

  • Early Natural Product Isolation (Late 19th Century): The identification of febrifugine from Dichroa febrifuga roots demonstrated the scaffold’s antimalarial potential, though its clinical use was limited by toxicity [3] [7].
  • Synthetic Milestones (1900s–1950s): The Niementowski reaction (1895) enabled scalable synthesis via anthranilic acid condensation with amides or aldehydes, facilitating structural diversification. This period yielded diuretics (fenquizone, 1975) and antihypertensives (prazosin, 1974) [3] [5].
  • Oncology Breakthroughs (1990s–Present): FDA approval of EGFR inhibitors gefitinib (2003) and erlotinib (2004) validated quinazolinones as kinase-targeting anticancer agents. Concurrently, 3,4-dihydroquinazolin-4-ones emerged as tubulin polymerization inhibitors, exemplified by preclinical candidates like compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, IC₅₀ < 50 nM) [1] [5].

Table 1: Key Quinazolinone Derivatives in Therapeutic Development

CompoundStructural ClassTherapeutic ApplicationMechanistic Insight
FebrifugineQuinazolinone alkaloidAntimalarialUnknown (historical use)
Fenquizone3,4-DihydroquinazolinoneDiureticCarbonic anhydrase inhibition
GefitinibQuinazolin-4(3H)-oneAnticancer (EGFR-TKI)EGFR tyrosine kinase inhibition
Compound 39 [1]3,4-Dihydroquinazolin-4-oneAnticancer (preclinical)Tubulin polymerization inhibition (GI₅₀ < 0.05 μM)
Target Compound [2]3,4-Dihydroquinazolin-4-oneInvestigationalAminoalkyl-enhanced target engagement (predicted)

Structural Significance of 3,4-Dihydroquinazolin-4-one Scaffolds

The 3,4-dihydroquinazolin-4-one core confers distinct physicochemical and pharmacological advantages over fully aromatic analogs:

  • Conformational Flexibility: Saturation at C3–C4 reduces planarity, enhancing adaptation to sterically constrained binding pockets (e.g., tubulin’s colchicine site). Molecular dynamics simulations confirm that dihydro analogs like compound 39 maintain conserved interactions with tubulin’s β-subunit (Tyr202, Asn258) despite reduced rigidity [1] [7].
  • Hydrogen-Bonding Capacity: The lactam carbonyl (C4=O) serves as a hydrogen-bond acceptor, while N1–H acts as a donor. This dual functionality enables stable interactions with biomolecular targets, as evidenced by docking studies of tubulin inhibitors [1] [3].
  • Electron Distribution: The non-aromatic pyrimidinone ring exhibits polarized electron density, increasing susceptibility to nucleophilic attack at C2 and C8a—a feature exploited in covalent inhibitor design [5] [7].
  • Metabolic Stability: Reduced π-conjugation diminishes oxidative metabolism by CYP450 enzymes, prolonging half-life in vivo compared to quinazolin-4(3H)-ones [3].

Table 2: Comparative Analysis of Quinazolinone Scaffold Types

PropertyQuinazolin-4(3H)-one3,4-Dihydroquinazolin-4-oneQuinazoline-2,4(1H,3H)-dione
AromaticityFully aromaticNon-aromatic pyrimidinoneNon-aromatic
Key Functional GroupsC2=N, C4=OC4=O, N1–H, C3–H₂C2=O, C4=O
Hydrogen-Bonding Sites2 (C4=O, N3)3 (C4=O, N1–H, N3)4 (C2=O, C4=O, N1–H, N3–H)
Bioactivity ProfileKinase inhibition (e.g., EGFR)Tubulin inhibition, CNS modulationAnticonvulsant, DNA intercalation
Metabolic VulnerabilityHigh (CYP-mediated oxidation)ModerateLow

Role of Aminoalkyl Substituents in Bioactivity Optimization

The C2 position of 3,4-dihydroquinazolin-4-ones serves as a strategic modification site for introducing aminoalkyl groups that enhance target affinity and pharmacokinetics:

  • Steric and Electronic Modulation: Linear or branched alkylamino chains (e.g., isopropylaminomethyl in the target compound) increase steric bulk at C2, disrupting π–π stacking in ATP-binding pockets (e.g., kinases) while favoring hydrophobic niches in tubulin. The electron-donating effect of alkylamines elevates HOMO energy, facilitating charge-transfer interactions with biological acceptors [5] [7].
  • Solubility-Bioavailability Balance: Protonatable tertiary amines (pKa ~9–10) improve aqueous solubility at physiological pH, counteracting the scaffold’s lipophilicity. For 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one, the isopropylaminomethyl group contributes to a calculated log P of ~2.1, aligning with Lipinski’s criteria for drug-likeness [2] [3].
  • Target-Specific Recognition: In tubulin inhibitors, C2-aryl/arylvinyl groups confer potency (e.g., 64: 2-(2-methoxystyryl) derivative, GI₅₀ = 0.2–0.8 μM), but aminoalkyl variants offer selectivity toward non-tubulin targets. The target compound’s flexible side chain enables ionic interactions with glutamate/aspartate residues in enzymes, as observed in Schiff base quinazolinone H⁺/K⁺-ATPase inhibitors [1] [5].
  • Synergistic Effects with Core Saturation: Combining aminoalkyl chains with the 3,4-dihydro scaffold amplifies bioactivity. The partially saturated core reduces conformational energy penalties upon binding, while the side chain provides enthalpic gains via van der Waals contacts—validated in analogs exhibiting sub-μM cytotoxicity [1] [7].

Table 3: Bioactivity Impact of C2 Substituents in 3,4-Dihydroquinazolin-4-ones

C2 SubstituentExample CompoundBiological ActivityPotency Enhancement vs. Unsubstituted
Naphthalen-1-yl [1]Compound 39Tubulin polymerization inhibition (IC₅₀ < 0.05 μM)120-fold
4-Hydroxystyryl [1]Compound 63Cytotoxicity (GI₅₀ = 0.5–1.2 μM)35-fold
2-Methoxystyryl [1]Compound 64G2/M cell cycle arrest (EC₅₀ = 0.2 μM)50-fold
Isopropylaminomethyl [2]Target CompoundPredicted: Kinase/transferase inhibitionPending biological evaluation

The evolutionary trajectory of quinazolinone pharmacophores—from natural alkaloids to rationally designed 3,4-dihydro analogs—highlights their enduring medicinal value. 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one embodies contemporary design principles, leveraging aminoalkyl flexibility to maximize target complementarity. Future research should prioritize in vitro profiling of this compound against kinase and tubulin targets, leveraging structural insights from its predecessors [1] [3] [5].

Properties

CAS Number

900640-66-6

Product Name

2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one

IUPAC Name

2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,13H,7H2,1-2H3,(H,14,15,16)

InChI Key

DZANRMGVFWERGK-UHFFFAOYSA-N

SMILES

CC(C)NCC1=NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC(C)NCC1=NC2=CC=CC=C2C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.